molecular formula C2H2Br2FNO B1357768 2,2-Dibromo-2-fluoroacetamide CAS No. 7663-25-4

2,2-Dibromo-2-fluoroacetamide

Cat. No.: B1357768
CAS No.: 7663-25-4
M. Wt: 234.85 g/mol
InChI Key: QKOMCDMGDPUVMH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2-fluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-2-fluoroacetamide is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dibromo-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMCDMGDPUVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604150
Record name 2,2-Dibromo-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7663-25-4
Record name 2,2-Dibromo-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential synthetic applications of 2,2-dibromo-2-fluoroacetamide in organic chemistry?

A1: Research demonstrates that this compound serves as a versatile reagent for constructing valuable fluorinated molecules. [, ] Specifically, it participates in diethylzinc-mediated reactions with aldehydes, ketones, or imines. Interestingly, the reaction outcome is influenced by the nature of the amide substituent.

Q2: How is the stereochemistry of the products controlled in reactions involving this compound?

A2: Studies utilizing X-ray analysis have confirmed the stereochemical outcome of reactions involving this compound. [, ] The diethylzinc-mediated addition to carbonyl compounds leads to the formation of (Z)-α-fluoroacrylamides, indicating a selective control over the double bond geometry. This stereoselectivity is likely governed by the reaction mechanism and steric factors during the formation of the carbon-carbon double bond. Further investigations into the reaction mechanism could provide a more detailed understanding of this stereochemical control, enabling the development of even more selective transformations.

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